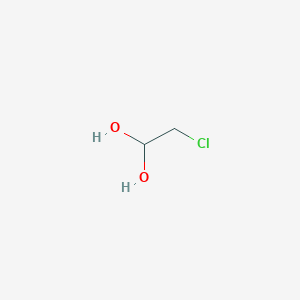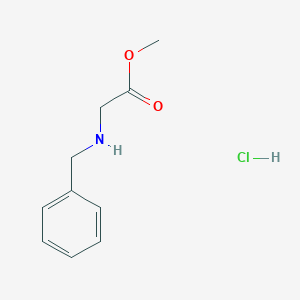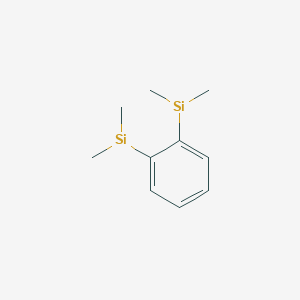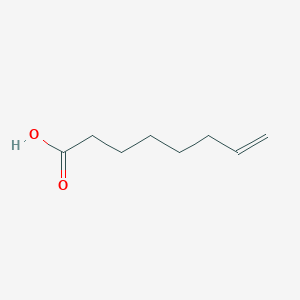
7-Octenoic acid
Descripción general
Descripción
7-Octenoic acid is a medium-chain fatty acid . It is also known by its synonyms oct-7-enoic acid and 7-OCTENOIC ACID .
Synthesis Analysis
The synthesis of 7-Octenoic acid can be achieved from 5-Hexen-1-ol and Acetyl chloride .
Molecular Structure Analysis
The molecular formula of 7-Octenoic acid is C8H14O2 . The molecular weight is 142.20 .
Chemical Reactions Analysis
The surface structure and reaction pathways of 7-Octenoic acid have been studied on a clean copper substrate in ultrahigh vacuum using a combination of reflection–absorption infrared spectroscopy, X-ray photoelectron spectroscopy, temperature-programmed desorption, and scanning-tunneling microscopy . 7-Octenoic acid adsorbs molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases . It deprotonates following adsorption at approximately 300 K to form an η2-7-octenoate species .
Physical And Chemical Properties Analysis
The density of 7-Octenoic acid is 0.925 g/mL at 25 °C . The refractive index is n20/D 1.442 .
Aplicaciones Científicas De Investigación
Surface Chemistry and Self-Assembled Monolayers (SAMs)
7-Octenoic acid has been studied for its adsorption and reaction pathways on copper surfaces. This research is crucial for understanding how the acid forms SAMs, which are integral in various applications such as chemical anchors to nanoparticles for drug delivery, sensors, molecular electronics, and preventing adhesion in micro-electromechanical systems (MEMS). The ability of 7-Octenoic acid to form a robust protective surface layer through van der Waals interactions between hydrocarbon tails makes it a valuable compound in surface chemistry .
Lubrication in Mechanical Systems
Due to its long-chain carboxylic acid structure, 7-Octenoic acid serves as a boundary lubricant. It can create a protective layer that reduces friction and wear between mechanical parts. This application is significant in industries where machinery maintenance and longevity are critical .
Graphitization of Surfaces
The interaction of 7-Octenoic acid with copper surfaces at high temperatures leads to the formation of a carbonaceous layer with hexagonal motifs, indicating the onset of graphitization. This process is essential for creating surfaces with enhanced electrical conductivity and resilience, useful in electronics and materials science .
Pharmacological Profile of Fatty Acids
7-Octenoic acid, as a unique fatty acid, may have potential pharmacological applications. Research suggests that fatty acids can exhibit antifungal, antibacterial, antiviral, antineoplastic, anti-inflammatory, and even antidiabetic activities. While the specific activities of 7-Octenoic acid need further exploration, its structural similarities with other bioactive fatty acids hint at a promising pharmacological profile .
Synthesis of Biologically Active Compounds
The structural flexibility of 7-Octenoic acid allows for its use in synthesizing various biologically active compounds. Its unsaturated bond can be a site for chemical reactions leading to the creation of new molecules with potential therapeutic uses .
Marine Biology and Natural Products Chemistry
In marine biology, unsaturated fatty acids like 7-Octenoic acid are often isolated from marine organisms such as algae. These compounds can have unique biological activities, contributing to the understanding of marine ecosystems and the discovery of new natural products with potential applications in medicine and biotechnology .
Material Science and Nanotechnology
The ability of 7-Octenoic acid to form SAMs can be exploited in nanotechnology for the fabrication of nanoscale devices. Its molecular structure can be used to modify surfaces at the nanometer scale, which is crucial for the development of nanoelectronics and nanosensors .
Environmental Science
7-Octenoic acid’s reactivity and ability to form various derivatives make it a candidate for environmental applications, such as the development of biodegradable materials or as a building block for environmentally friendly chemicals .
Mecanismo De Acción
Target of Action
7-Octenoic acid primarily targets copper substrates . Copper is a transition metal that plays a crucial role in various biochemical processes, including electron transfer in redox reactions, and serves as a cofactor for enzymes .
Mode of Action
The interaction of 7-Octenoic acid with its target, copper, involves a series of steps . Initially, 7-Octenoic acid adsorbs molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages . As the coverage increases, it becomes more upright . It then deprotonates following adsorption at around 300 K to form an η2-7-octenoate species . This species also lies flat at low coverages but forms a more vertical self-assembled monolayer as the coverage increases .
Biochemical Pathways
The biochemical pathways affected by 7-Octenoic acid involve a series of reactions . Upon heating, the 7-octenoate species starts to tilt, producing a small amount of carbon dioxide at approximately 550 K and some hydrogen in a peak at around 615 K . The majority of the decarbonylation occurs at around 650 K when CO2 and hydrogen evolve simultaneously . Approximately half of the carbon is deposited on the surface as oligomeric species that undergo further dehydrogenation to evolve more hydrogen at around 740 K .
Result of Action
The result of the action of 7-Octenoic acid is the formation of a carbonaceous layer on the surface, which contains hexagonal motifs connoting the onset of graphitization of the surface . This suggests that 7-Octenoic acid may have potential applications in materials science, particularly in the development of carbon-based materials .
Action Environment
The action of 7-Octenoic acid is influenced by environmental factors such as temperature and pressure . For instance, the adsorption and subsequent reactions of 7-Octenoic acid on copper occur under specific temperature conditions in an ultrahigh vacuum . Therefore, the efficacy and stability of 7-Octenoic acid are likely to be highly dependent on these environmental conditions .
Safety and Hazards
7-Octenoic acid is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling 7-Octenoic acid . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .
Propiedades
IUPAC Name |
oct-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYQTRHHXLTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337674 | |
| Record name | 7-Octenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octenoic acid | |
CAS RN |
18719-24-9 | |
| Record name | 7-Octenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Octenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-OCTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMY8YV4JPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



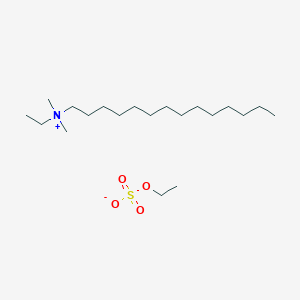

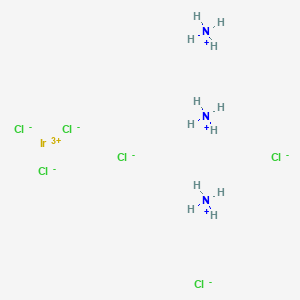



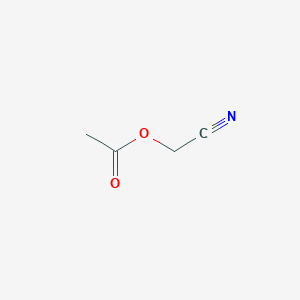
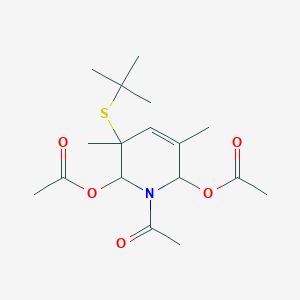
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
